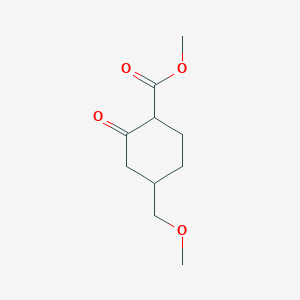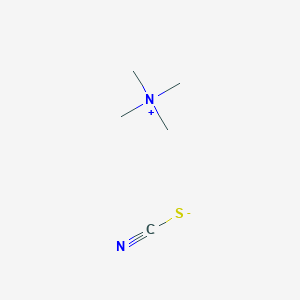
4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
科学的研究の応用
4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential antibacterial, antiviral, and anticancer activities.
Material Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share a similar oxadiazole ring structure but differ in the substituents attached to the ring.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring compared to 1,2,5-oxadiazoles.
Uniqueness
4-(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
851370-57-5 |
|---|---|
分子式 |
C14H9ClN2O4S |
分子量 |
336.8 g/mol |
IUPAC名 |
4-(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C14H9ClN2O4S/c15-22(19,20)12-8-6-11(7-9-12)14-13(16-21-17(14)18)10-4-2-1-3-5-10/h1-9H |
InChIキー |
QXCPBSDRGJMDRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NO[N+](=C2C3=CC=C(C=C3)S(=O)(=O)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14179785.png)
![2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid](/img/structure/B14179789.png)

![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)
![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B14179810.png)




![2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B14179848.png)
